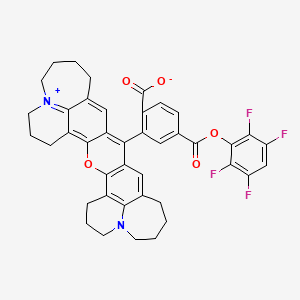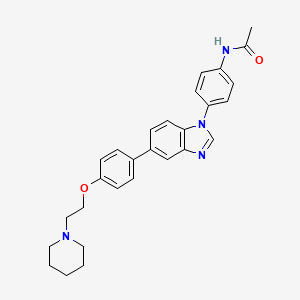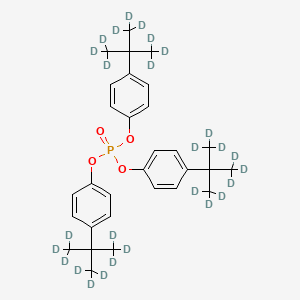
Adenosine-d1-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine-d1-1 is a deuterated form of adenosine, a purine nucleoside that plays a crucial role in various biochemical processes. Adenosine itself is involved in energy transfer through adenosine triphosphate (ATP) and adenosine diphosphate (ADP), as well as in signal transduction via cyclic adenosine monophosphate (cAMP). The deuterated version, this compound, is often used in scientific research to study metabolic pathways and receptor interactions due to its stability and unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine-d1-1 typically involves the deuteration of adenosine. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process generally requires a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst like palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Catalytic Deuteration: Using high-pressure reactors to facilitate the hydrogen-deuterium exchange.
Purification: Employing chromatographic techniques to isolate the deuterated product.
Quality Control: Ensuring the purity and isotopic enrichment through analytical methods like NMR spectroscopy and mass spectrometry.
化学反应分析
Types of Reactions: Adenosine-d1-1 undergoes various chemical reactions, including:
Oxidation: Conversion to inosine through enzymatic or chemical oxidation.
Phosphorylation: Formation of adenosine monophosphate (AMP), ADP, and ATP.
Glycosylation: Attachment of sugar moieties to form nucleotides.
Common Reagents and Conditions:
Oxidation: Catalyzed by enzymes like adenosine deaminase or chemical oxidants such as hydrogen peroxide.
Phosphorylation: Involves kinases and ATP as a phosphate donor.
Glycosylation: Utilizes glycosyltransferases and activated sugar donors.
Major Products:
Inosine: Formed through oxidation.
AMP, ADP, ATP: Products of phosphorylation.
Nucleotides: Resulting from glycosylation.
科学研究应用
Adenosine-d1-1 is widely used in scientific research due to its stable isotopic properties. Its applications include:
Chemistry: Studying reaction mechanisms and metabolic pathways.
Biology: Investigating cellular processes involving adenosine receptors.
Medicine: Exploring therapeutic potentials in cardiovascular diseases and neurological disorders.
Industry: Used in the development of diagnostic assays and pharmaceuticals.
作用机制
Adenosine-d1-1 exerts its effects by interacting with adenosine receptors, which are G protein-coupled receptors. The primary receptors include A1, A2A, A2B, and A3. Upon binding to these receptors, this compound modulates various intracellular signaling pathways, including:
cAMP Pathway: Inhibition or stimulation of adenylyl cyclase, affecting cAMP levels.
Phospholipase C Pathway: Activation leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).
MAPK Pathway: Modulation of mitogen-activated protein kinases, influencing gene expression and cellular responses.
相似化合物的比较
Adenosine-d1-1 can be compared with other deuterated nucleosides and non-deuterated adenosine analogs:
Deuterated Nucleosides: Such as deuterated guanosine and cytidine, which are used for similar research purposes but differ in their specific applications and receptor interactions.
Non-deuterated Adenosine Analogs: Including inosine and cordycepin, which have distinct biological activities and therapeutic potentials.
Uniqueness: this compound’s uniqueness lies in its isotopic stability, making it an invaluable tool for tracing metabolic pathways and studying receptor dynamics with minimal interference from natural isotopic variations.
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its stable isotopic properties and ability to interact with adenosine receptors make it a valuable tool for studying various biochemical processes and developing therapeutic strategies.
属性
分子式 |
C10H13N5O4 |
|---|---|
分子量 |
268.25 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-2-deuterio-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i10D |
InChI 键 |
OIRDTQYFTABQOQ-OWMYDFRGSA-N |
手性 SMILES |
[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=NC3=C(N=CN=C32)N |
规范 SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)




![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)




![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12408140.png)

